molecular formula C13H20ClN3O B1486939 3-Aminopiperidine-1-carboxylic acid o-tolylamide hydrochloride CAS No. 2204559-88-4

3-Aminopiperidine-1-carboxylic acid o-tolylamide hydrochloride

Cat. No.: B1486939
CAS No.: 2204559-88-4
M. Wt: 269.77 g/mol
InChI Key: JEFZYEYSRMWRNO-UHFFFAOYSA-N
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Description

3-Aminopiperidine-1-carboxylic acid o-tolylamide hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminopiperidine-1-carboxylic acid o-tolylamide hydrochloride can be achieved through multi-step synthetic routes. One common method involves the use of enzyme cascades, which utilize variants of galactose oxidase and imine reductase. These enzymes facilitate the conversion of N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine and L-3-N-Cbz-aminoazepane, respectively . The reaction conditions typically involve maintaining a controlled environment to prevent racemization of key intermediates and ensure high enantiopurity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar enzymatic methods or chemical synthesis routes. The use of biocatalysts in telescoped enzymatic cascades is an attractive strategy for industrial applications due to its efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-Aminopiperidine-1-carboxylic acid o-tolylamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like halides or alkoxides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-Aminopiperidine-1-carboxylic acid o-tolylamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Aminopiperidine-1-carboxylic acid o-tolylamide hydrochloride involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Aminopiperidine-1-carboxylic acid o-tolylamide hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-amino-N-(2-methylphenyl)piperidine-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O.ClH/c1-10-5-2-3-7-12(10)15-13(17)16-8-4-6-11(14)9-16;/h2-3,5,7,11H,4,6,8-9,14H2,1H3,(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFZYEYSRMWRNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCCC(C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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